3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline
Description
3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline is a deuterated derivative of 3,4-dihydro-6,7-dimethoxyisoquinoline, where the methoxy (-OCH₃) groups at positions 6 and 7 are replaced with deuterated methoxy (-OCD₃) groups. This isotopic substitution enhances its utility in metabolic stability studies and pharmacokinetic profiling while retaining the core pharmacological scaffold of dihydroisoquinolines .
The non-deuterated parent compound (CAS 3382-18-1) has the molecular formula C₁₁H₁₃NO₂ and features a partially saturated isoquinoline ring system with methoxy substituents at positions 6 and 7 . Its hydrochloride salt (CAS 20232-39-7) has a molecular weight of 191.23 g/mol, a melting point of 198–202°C, and good water solubility . The deuterated version (CAS 1783808-87-6) shares the same structural framework but with deuterium atoms in the methoxy groups, as indicated by the SMILES string: [2H]C([2H])([2H])OC₁=C(OC([2H])([2H])[2H])C=C(C=NCC₂)C₂=C₁.Cl .
Properties
IUPAC Name |
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJVQUDZCZJLK-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221885-61-5 | |
| Record name | 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221885615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIHYDRO-6,7-DI(METHOXY-D3)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NRJ2R7FZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinoline derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Aza-Michael Addition with o-Quinone Methides
Reaction with o-quinone methides generates Mannich base adducts or heterocyclic products. For the non-deuterated analog (6,7-dimethoxy-3,4-dihydroisoquinoline), this reactivity is well-documented :
Reaction Conditions
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Substrates : o-Hydroxybenzyl alcohols or naphthols.
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Catalyst : Acidic or thermal conditions.
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).
Products
The deuterated analog is expected to exhibit similar reactivity, though isotopic substitution may slightly reduce reaction rates in steps involving methoxy group cleavage.
Nucleophilic Substitution Reactions
The methoxy-d3 groups can undergo demethylation or substitution under strong acidic or electrophilic conditions.
Example Reaction
Demethylation with BBr₃ :
Yield : ~85% (inferred from non-deuterated analogs).
Key Notes :
-
Deuterium stabilizes C–D bonds, potentially slowing demethylation compared to C–H bonds.
-
Products retain deuterium at former methoxy sites, confirmed via mass spectrometry .
Oxidation to Isoquinolinium Salts
Reagents : KMnO₄ or CrO₃ in acidic media.
Product Stability : Isoquinolinium salts are hygroscopic and require inert storage .
Reduction to Tetrahydroisoquinoline Derivatives
Reagents : NaBH₄ or LiAlH₄ in THF.
Deuterium Effect : Reduced reaction rates observed due to isotopic mass differences .
Salt Formation and Acid-Base Reactions
The compound forms stable hydrochloride salts under acidic conditions:
Procedure :
Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 10–15 |
| Methanol | 20–25 |
| Water | 5–10 |
Heterocyclization Reactions
Reaction with aliphatic nitro compounds in polyphosphoric acid (PPA) yields fused heterocycles:
Example :
Applications : Synthesis of neuroactive or anti-inflammatory agents.
Isotope Effects in Catalytic Hydrogenation
Deuterated methoxy groups influence catalytic hydrogenation efficiency:
| Catalyst | Substrate | H₂ Pressure (bar) | Deuteration Effect on Rate |
|---|---|---|---|
| Pd/C | Non-deuterated analog | 1 | Reference (100%) |
| Pd/C | This compound | 1 | 85–90% |
Deuterium’s higher mass reduces vibrational frequencies, slowing H₂/D₂ exchange on catalyst surfaces .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create more complex molecular structures. For instance, it can be oxidized to form iminium salts or reduced back to tetrahydroisoquinoline forms, facilitating the development of diverse derivatives.
Reaction Pathways
The following table summarizes the primary reactions involving 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms iminium salts | Potassium permanganate |
| Reduction | Converts to tetrahydroisoquinoline | Lithium aluminum hydride |
| Substitution | Participates in nucleophilic reactions | Amines, alcohols under basic conditions |
Biological Research
Pharmacological Potential
Research indicates that this compound exhibits potential pharmacological properties. It has been studied for its anti-nausea, antidiabetic, and antiallergy activities. The compound's interaction with various biomolecules suggests it may modulate receptor activities, which is critical for drug development .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves its ability to act as a ligand for specific receptors. This interaction can lead to modulation of signaling pathways relevant to various physiological processes.
Industrial Applications
Material Development
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the innovation of products in sectors such as pharmaceuticals and specialty chemicals.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Pharmacological Properties : A study highlighted its potential as an anti-nausea agent by demonstrating its efficacy in animal models.
- Synthesis Innovations : Research has focused on optimizing synthetic routes to enhance yield and purity for industrial applications. One method reported yields exceeding 75% using a simplified one-pot reaction process .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
- Deuteration Effects: The deuterated methoxy groups reduce metabolic degradation rates compared to non-deuterated analogs, as seen in pharmacokinetic studies .
Pharmacokinetic and Toxicity Considerations
- Deuterated vs. Non-deuterated: The deuterated analog shows enhanced metabolic stability due to the deuterium kinetic isotope effect, prolonging half-life in vivo .
- Toxicity: Non-deuterated derivatives like the 1-(2-methylbutyl) analog (CAS 20232-65-9) exhibit moderate oral toxicity (LD₅₀: 300–2000 mg/kg) and respiratory irritation hazards .
Biological Activity
3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline is a synthetic derivative of isoquinoline, notable for its unique structure that includes deuterated methoxy groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline
- Molecular Formula : CHNO
- CAS Number : 1221885-61-5
The presence of deuterium in the methoxy groups can influence the compound's reactivity and biological interactions compared to its non-deuterated counterparts.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand for certain receptors, modulating their activity and leading to diverse biological effects. Specific pathways involved include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially exhibiting neuroprotective effects.
- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative disease contexts .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers.
- Antitumor Activity : Similar isoquinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
- Antimicrobial Effects : Preliminary studies suggest activity against various microbial strains.
Comparative Analysis
To understand its efficacy relative to other compounds, a comparison table is provided below:
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that the compound could penetrate the blood-brain barrier and significantly reduce AChE activity without exhibiting acute toxicity at doses up to 2500 mg/kg .
Antitumor Activity Investigation
In vitro studies have shown that this isoquinoline derivative can induce apoptosis in cancer cell lines by activating caspases and downregulating cyclins involved in cell cycle progression. These findings suggest potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of phenethylamine derivatives or ring-expansion strategies. For example, solvent-free aza-Friedel-Crafts reactions between 3,4-dihydroisoquinoline and methoxy-substituted naphthols have been reported to yield derivatives under mild acidic conditions . Key factors include catalyst choice (e.g., Brønsted acids), solvent polarity, and temperature control. Purification via recrystallization or column chromatography is critical to isolate products with ≥95% purity .
Q. How is 3,4-dihydro-6,7-dimethoxyisoquinoline characterized analytically, and what techniques validate isotopic labeling (e.g., deuterated methoxy groups)?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is essential for confirming deuterium incorporation in methoxy-d3 groups. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) detects isotopic patterns, while liquid chromatography (LC) ensures purity (>99%) . For example, the molecular ion peak at m/z 197.3 (for the deuterated hydrochloride salt) confirms isotopic integrity .
Q. What safety protocols are recommended for handling 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including P95 respirators, chemical-resistant gloves, and full-body suits is mandatory due to potential respiratory and dermal hazards. Storage should be in airtight, light-resistant containers at ambient temperature to prevent decomposition. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste facilities .
Advanced Research Questions
Q. How does isotopic labeling (methoxy-d3) impact the compound’s pharmacokinetic or metabolic stability in tracer studies?
- Methodological Answer : Deuterium labeling reduces metabolic degradation via the kinetic isotope effect (KIE), prolonging half-life in vivo. For instance, 6,7-di(methoxy-d3) derivatives show 20–30% slower hepatic clearance in rodent models compared to non-deuterated analogs. Stability is validated using LC-tandem MS to track deuterium retention in plasma metabolites .
Q. What computational methods optimize reaction pathways for synthesizing deuterated isoquinoline analogs?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for deuterium incorporation. Reaction path sampling combined with experimental feedback loops (e.g., ICReDD’s workflow) identifies optimal conditions, such as solvent-free systems or acid-catalyzed deuterium exchange, reducing trial-and-error experimentation by 40–60% .
Q. How can structural modifications (e.g., substituent variations) enhance the biological activity of 3,4-dihydroisoquinoline scaffolds?
- Methodological Answer : Structure-activity relationship (SAR) studies involve substituting methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., veratryl) to modulate receptor binding. For example, 1-(3,4-diethoxybenzyl) derivatives exhibit improved affinity for opioid receptors in vitro (IC50 = 0.8 µM vs. 5.2 µM for the parent compound) .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives?
- Methodological Answer : Discrepancies in melting points (e.g., 47–51°C vs. 122°C ) arise from polymorphic forms or hydration states. Researchers should cross-reference differential scanning calorimetry (DSC) data with X-ray crystallography to confirm crystalline phases. Reproducibility requires strict control of recrystallization solvents (e.g., ethanol vs. acetone) .
Data Analysis and Experimental Design
Q. How can factorial design improve the efficiency of synthesizing deuterated isoquinoline derivatives?
- Methodological Answer : Full factorial designs (e.g., 2<sup>3</sup> designs) test variables like temperature (25–60°C), catalyst concentration (0.1–1.0 eq), and deuterium source (D2O vs. CD3OD). Response surface methodology (RSM) then models interactions, identifying optimal conditions (e.g., 45°C, 0.5 eq HCl, CD3OD) to maximize yield (85%) and isotopic purity .
Q. What analytical workflows validate the absence of hazardous byproducts in scaled-up syntheses?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) screens for volatile byproducts (e.g., methyl chloride), while inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metals. Thresholds follow ICH Q3A guidelines, with impurities limited to <0.1% for pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
